molecular formula C17H20N2O4S B2720854 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide CAS No. 1351591-08-6

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide

Cat. No.: B2720854
CAS No.: 1351591-08-6
M. Wt: 348.42
InChI Key: VZOJQYIGWPOCNQ-UHFFFAOYSA-N
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Description

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42

Scientific Research Applications

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme inhibition or protein binding.

    Medicine: The compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-ethylphenol, which is then reacted with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is further reacted with sulfonyl chloride to produce 4-ethylphenoxyethylsulfonyl chloride. Finally, the sulfonyl chloride is reacted with 4-aminobenzamide to yield the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the ethyl group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, reducing it to a sulfonic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide can be compared with other similar compounds, such as:

    4-(2-(4-Methylphenoxy)ethylsulfonamido)benzamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    4-(2-(4-Propylphenoxy)ethylsulfonamido)benzamide: The presence of a propyl group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.

    4-(2-(4-Butylphenoxy)ethylsulfonamido)benzamide: The butyl group increases the hydrophobicity of the compound, which may influence its solubility and membrane permeability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-13-3-9-16(10-4-13)23-11-12-24(21,22)19-15-7-5-14(6-8-15)17(18)20/h3-10,19H,2,11-12H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJQYIGWPOCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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